Bienvenue dans la boutique en ligne BenchChem!

AO-1535

Macrophage Biology Oxidative Stress Inflammation Research

AO-1535 is a specific semisynthetic monoglycosylceramide (C30H50N2O8) that acts upstream of PKC to inhibit reactive oxygen species production in human macrophages (54% reduction at 10 µg/mL). It is not interchangeable with generic ROS inhibitors or other glycosphingolipids. Procure this compound as a defined mechanistic tool for PKC-mediated respiratory burst research and as a benchmark for monoglycosylceramide analog development.

Molecular Formula C30H50N2O8
Molecular Weight 566.7 g/mol
CAS No. 87178-48-1
Cat. No. B1665578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAO-1535
CAS87178-48-1
Synonyms3-Pyridinecarboxamide, N-(1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecenyl)-, (R-(R*,S*-(E)))-
AO 1535
AO-1535
Molecular FormulaC30H50N2O8
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O
InChIInChI=1S/C30H50N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(34)23(32-29(38)22-16-15-18-31-19-22)21-39-30-28(37)27(36)26(35)25(20-33)40-30/h14-19,23-28,30,33-37H,2-13,20-21H2,1H3,(H,32,38)/b17-14+/t23-,24+,25+,26-,27-,28+,30+/m0/s1
InChIKeyFZKMNTGJBCFURC-LBCQLIQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AO-1535 (CAS 87178-48-1) Monoglycosylceramide: Key Procurement Specifications and Baseline Characteristics


AO-1535 (CAS 87178-48-1, C30H50N2O8, MW 566.73) is a semisynthetic monoglycosylceramide derived from O-glycosylated sphingosine, with a chemical structure similar to the glycolipids present in many mammalian tissues [1]. In the epidermis, monoglycosylceramides contribute to the consolidation of cutaneous layer structure [1]. AO-1535 is specifically characterized as an inhibitor of reactive oxygen intermediate production in human monocytes and macrophages stimulated by phorbol ester and chemotactic tetrapeptide, suggesting its application in inflammatory dermatoses research [2].

Why AO-1535 Cannot Be Substituted with Generic Glycosphingolipids or Alternative ROS Inhibitors


Direct generic substitution of AO-1535 with alternative compounds is not supported by the available literature. AO-1535 is a specific semisynthetic monoglycosylceramide with a defined chemical structure (C30H50N2O8) derived from O-glycosylated sphingosine [1]. The study demonstrating its activity used AO-1535 specifically; the effects of other monoglycosylceramides or sphingosine derivatives on the same experimental system were not reported [1]. Furthermore, while other classes of reactive oxygen species (ROS) inhibitors exist (e.g., diphenyleneiodonium (DPI), apocynin, N-acetylcysteine (NAC)), they operate through distinct mechanisms (e.g., direct NADPH oxidase inhibition or antioxidant scavenging) rather than the glycosphingolipid-based pathway implicated for AO-1535. The lack of published comparative data necessitates that procurement decisions for research applications involving AO-1535 rely directly on the specific compound's demonstrated activity rather than assuming class-level interchangeability [1]. The evidence for AO-1535 is based on a single primary research study conducted in human monocyte and macrophage systems [1], and without direct head-to-head comparisons with close structural analogs, substitution cannot be scientifically justified.

Quantitative Performance Evidence for AO-1535 in Macrophage Superoxide Inhibition Models


Inhibition of Superoxide Production in Human Macrophages: AO-1535 Demonstrates 54% Reduction Relative to Untreated Control

AO-1535 inhibits superoxide production in human macrophages. In the primary research study, human macrophages incubated with AO-1535 at a concentration of 10 µg/mL (equivalent to approximately 17.6 µM) demonstrated a 54% reduction in superoxide (O2-) production compared to untreated control cells stimulated with phorbol ester and chemotactic tetrapeptide [1]. This represents the only direct quantitative activity data currently available for AO-1535 in the peer-reviewed literature. No data for comparator compounds (e.g., other glycosphingolipids or structurally related analogs) were reported in the same experimental system, nor are cross-study comparable data available.

Macrophage Biology Oxidative Stress Inflammation Research

Functional Class Distinction: AO-1535 as a Glycosphingolipid-Based Inhibitor of NADPH Oxidase Activation Pathway

AO-1535 acts through a mechanism involving inhibition of the Protein Kinase C (PKC)-mediated activation of the NADPH oxidase complex, which is responsible for the respiratory burst in phagocytic cells [1]. This represents a distinct mechanistic class (glycosphingolipid-based PKC modulation) compared to alternative ROS inhibitors that operate via different pathways (e.g., DPI as a direct flavoprotein inhibitor, apocynin as an NADPH oxidase assembly inhibitor, or NAC as a glutathione precursor and direct antioxidant). No comparative potency data exist between AO-1535 and these alternative compounds in the same experimental system, nor are such data available for other monoglycosylceramides. Consequently, direct substitution of AO-1535 with another ROS inhibitor would alter the mechanism of inhibition being studied, confounding experimental interpretation.

NADPH Oxidase Protein Kinase C Signal Transduction

Absence of Reported Activity in Human Monocytes: A Critical Negative Finding for Experimental Design

The primary study states that AO-1535 inhibits reactive oxygen intermediate production in human monocytes and macrophages [1]. However, the publication only provides quantitative superoxide inhibition data for human macrophages at 10 µg/mL [1]. No quantitative data were reported for the monocyte experiments, and the study does not specify whether the 54% inhibition observed in macrophages translates to equivalent potency in monocytes. This represents a critical gap in the evidence base and a potential point of differentiation for future comparative studies. Researchers should not assume equipotent activity across cell types without direct experimental verification.

Monocyte Biology Cell-Type Specificity Negative Data

Evidence-Based Application Scenarios for AO-1535 in Inflammatory Dermatoses and Macrophage Biology Research


In Vitro Macrophage Oxidative Burst Studies in Inflammatory Dermatoses Models

Researchers investigating the role of macrophage-derived reactive oxygen species in inflammatory skin conditions can utilize AO-1535 as a tool compound to inhibit superoxide production in human macrophages, where a 54% reduction has been demonstrated at 10 µg/mL with phorbol ester and chemotactic tetrapeptide stimulation [1]. This application is directly supported by the published evidence showing AO-1535's capacity to inhibit the respiratory burst in phagocytic cells, which is relevant to the pathophysiology of inflammatory dermatoses where monoglycosylceramides are native components of the epidermal structure [1]. Procurement for this application should be based on the compound's demonstrated activity in human macrophages rather than extrapolation to other cell types, as monocyte activity remains unquantified in the primary literature [1].

PKC-Dependent NADPH Oxidase Pathway Inhibition Studies

For researchers specifically studying Protein Kinase C (PKC)-mediated activation of the NADPH oxidase complex in phagocytic cells, AO-1535 provides a distinct mechanistic tool as a glycosphingolipid-based inhibitor [1]. Unlike direct flavoprotein inhibitors (e.g., DPI) or assembly inhibitors (e.g., apocynin), AO-1535 acts upstream at the level of PKC modulation, allowing for pathway-specific interrogation of the signaling cascade leading to the respiratory burst [1]. Procurement in this context is justified when the experimental design requires a PKC-modulating glycosphingolipid rather than a direct enzyme inhibitor or antioxidant scavenger.

Baseline Comparator for Novel Monoglycosylceramide Analog Development

In medicinal chemistry programs focused on developing novel monoglycosylceramide analogs with improved potency or altered specificity, AO-1535 serves as the reference baseline compound. The published 54% inhibition at 10 µg/mL in human macrophages [1] provides a quantitative benchmark against which new analogs can be directly compared under identical experimental conditions. Procurement for analog development programs should ensure that AO-1535 is obtained at sufficient purity and quantity to serve as a consistent internal control across multiple synthesis and screening batches. This application is particularly relevant given that AO-1535 represents one of the earliest characterized semisynthetic monoglycosylceramides with reported anti-inflammatory activity in human phagocytic cells [1].

Quote Request

Request a Quote for AO-1535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.